molecular formula C7H5CoO2 5* B1143781 Dicarbonylcyclopentadienylcobalt(I) CAS No. 12078-25-0

Dicarbonylcyclopentadienylcobalt(I)

Cat. No.: B1143781
CAS No.: 12078-25-0
M. Wt: 180.05
InChI Key:
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Properties

CAS No.

12078-25-0

Molecular Formula

C7H5CoO2 5*

Molecular Weight

180.05

Origin of Product

United States
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Q & A

Q1: How does Dicarbonylcyclopentadienylcobalt(I) act as a catalyst in organic synthesis, and what are the downstream effects?

A1: Dicarbonylcyclopentadienylcobalt(I) is a versatile catalyst often employed in cyclotrimerization reactions. [, ] In these reactions, three alkyne molecules combine to form a six-membered aromatic ring. For example, Dicarbonylcyclopentadienylcobalt(I) catalyzes the [2+2+2] cyclotrimerization of 1,7,9,15-hexadecatetrayne with nitriles. [] This reaction efficiently generates bis(tetrahydroisoquinolines), which are valuable precursors for synthesizing various organic compounds, including chiral ligands. []

Q2: How does the choice of solvent affect the enantioselectivity of Dicarbonylcyclopentadienylcobalt(I)-catalyzed reactions?

A2: Research has shown that the solvent can drastically influence the stereochemical outcome of reactions catalyzed by chiral ligands derived from Dicarbonylcyclopentadienylcobalt(I)-mediated synthesis. [] Specifically, in the enantioselective allylation of aldehydes using a chiral bipyridine N,N'-dioxide catalyst (derived from bis(tetrahydroisoquinolines)), significant solvent-induced selectivity inversion was observed. The use of acetonitrile led to a preference for the (S)-enantiomer of the product, while chlorobenzene favored the (R)-enantiomer, even when using the same enantiomer of the catalyst. [] This highlights the importance of careful solvent selection for controlling enantioselectivity in these reactions.

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